molecular formula C19H22ClNO2 B1421777 2-Chloro-5-(4-heptyloxybenzoyl)pyridine CAS No. 1187169-46-5

2-Chloro-5-(4-heptyloxybenzoyl)pyridine

Cat. No.: B1421777
CAS No.: 1187169-46-5
M. Wt: 331.8 g/mol
InChI Key: PASZUADAWSBSOZ-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-heptyloxybenzoyl)pyridine is an organic compound with the molecular formula C19H22ClNO2. It is a derivative of pyridine, characterized by the presence of a chloro group at the 2-position and a heptyloxybenzoyl group at the 5-position.

Scientific Research Applications

2-Chloro-5-(4-heptyloxybenzoyl)pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-heptyloxybenzoyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-heptyloxybenzoyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-heptyloxybenzoyl)pyridine involves its interaction with specific molecular targets. The chloro and heptyloxybenzoyl groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(4-methoxybenzoyl)pyridine
  • 2-Chloro-5-(4-ethoxybenzoyl)pyridine
  • 2-Chloro-5-(4-butoxybenzoyl)pyridine

Uniqueness

2-Chloro-5-(4-heptyloxybenzoyl)pyridine is unique due to its specific heptyloxybenzoyl group, which imparts distinct chemical and biological properties. Compared to its analogs with shorter alkoxy chains, it may exhibit different solubility, reactivity, and biological activity profiles .

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(4-heptoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-2-3-4-5-6-13-23-17-10-7-15(8-11-17)19(22)16-9-12-18(20)21-14-16/h7-12,14H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASZUADAWSBSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601217779
Record name (6-Chloro-3-pyridinyl)[4-(heptyloxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187169-46-5
Record name (6-Chloro-3-pyridinyl)[4-(heptyloxy)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloro-3-pyridinyl)[4-(heptyloxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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